1,2,3,4-Tetrahydro-6-(methylsulfonyl)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydro-6-(methylsulfonyl)isoquinoline is a synthetic compound belonging to the class of isoquinoline alkaloids. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities, including effects against various pathogens and neurodegenerative disorders . The compound’s unique structure and properties make it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-6-(methylsulfonyl)isoquinoline typically involves multicomponent reactions and transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. These methods allow for the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles . Common reagents used in these reactions include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production of this compound may involve the use of prefunctionalized N-arylated/protected tetrahydroisoquinoline to improve reaction performance and prevent oxidation . Multicomponent reactions (MCRs) are favored in industrial settings due to their efficiency, selectivity, and yield .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-6-(methylsulfonyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: Involves the use of oxidizing agents like H₂O₂ and TBHP.
Reduction: Typically involves reducing agents such as sodium borohydride (NaBH₄).
Substitution: Commonly involves nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP).
Reduction: Sodium borohydride (NaBH₄).
Substitution: Various nucleophiles depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions typically produce the corresponding reduced forms of the compound.
Scientific Research Applications
1,2,3,4-Tetrahydro-6-(methylsulfonyl)isoquinoline has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various alkaloids and bioactive molecules.
Biology: Studied for its potential neuroprotective effects and its role in neurodegenerative disorders.
Medicine: Investigated for its antimicrobial and antineuroinflammatory properties.
Industry: Utilized in the development of novel chiral scaffolds for asymmetric catalysis.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-6-(methylsulfonyl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological processes, including enzyme inhibition and receptor binding . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A closely related compound with similar biological activities.
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Used in the synthesis of novel spirobicyclic artemisinin analogues for anti-tumor activity.
Uniqueness
1,2,3,4-Tetrahydro-6-(methylsulfonyl)isoquinoline is unique due to its methylsulfonyl group, which imparts distinct chemical and biological properties. This modification enhances its potential for various applications, particularly in medicinal chemistry and industrial synthesis .
Properties
Molecular Formula |
C10H13NO2S |
---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
6-methylsulfonyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C10H13NO2S/c1-14(12,13)10-3-2-9-7-11-5-4-8(9)6-10/h2-3,6,11H,4-5,7H2,1H3 |
InChI Key |
JBFXSHFEIFCSCG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(CNCC2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.